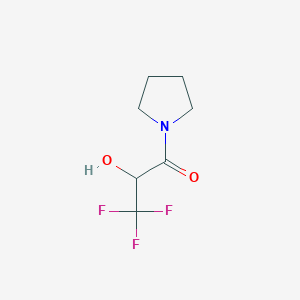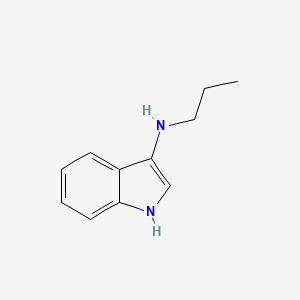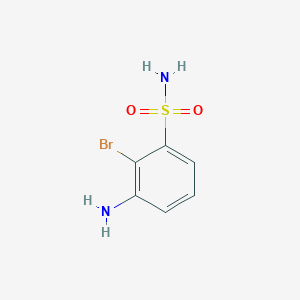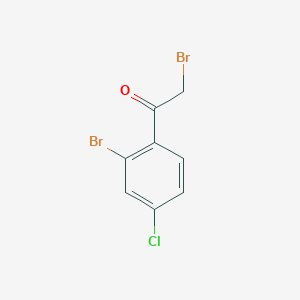![molecular formula C10H7NO3 B3039739 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one CAS No. 130306-62-6](/img/structure/B3039739.png)
3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one
Overview
Description
3-[(1E)-(Hydroxyimino)methyl]-4H-chromen-4-one is a chemical compound with the molecular formula C10H7NO3. It is a derivative of chromen-4-one, a structure known for its diverse biological activities.
Mechanism of Action
Target of Action
Chromone, 3-hydroximinomethyl-, also known as 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one, is a derivative of chromone, a heterocyclic compound . Chromone derivatives are known to interact with various types of receptors . They have been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities .
Mode of Action
The mode of action of Chromone, 3-hydroximinomethyl-, involves its interaction with its targets, leading to various changes. The compound has been found to inhibit key kinase pathways, including MAPK, PI3K/Akt/mTOR, CDKs, and DNA-dependent protein kinase subunit . These interactions can lead to changes in cell proliferation and development .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, the prolonged activation of K-Ras mutations has been linked to the aberrant activation of downstream target signaling pathways such as Raf-MEK-ERK and PI3K/Akt/mTOR, leading to cell proliferation and cancer development . The p38 MAPK pathway, on the other hand, plays a dual role in cancer suppression and progression and has also been associated with metastasis and chemoresistance .
Pharmacokinetics
Chromone is a natural molecule present in the diet of humans and animals and shows less toxicity to mammalian cells , suggesting it may have favorable ADME properties.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and development, which can have therapeutic effects in conditions such as cancer . Chromone derivatives have shown promising anticancer and antiviral potential . They also exhibit antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and HIV inhibitory potential .
Action Environment
The action environment of Chromone, 3-hydroximinomethyl-, can influence its action, efficacy, and stability. It’s worth noting that the synthesis of chromone derivatives can be influenced by the reaction environment .
Biochemical Analysis
Biochemical Properties
Chromone derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Chromone derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one typically involves the reaction of chromen-4-one derivatives with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-(Hydroxyimino)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
3-[(1E)-(Hydroxyimino)methyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
4H-Chromen-4-one: The parent compound, known for its diverse biological activities.
3-[(1E)-(Hydroxyimino)methyl]-2H-chromen-2-one: A similar compound with slight structural differences.
3-[(1E)-(Hydroxyimino)methyl]-4H-pyran-4-one: Another related compound with a pyran ring instead of a chromen ring.
Uniqueness
3-[(1E)-(Hydroxyimino)methyl]-4H-chromen-4-one is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(E)-hydroxyiminomethyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-7(5-11-13)6-14-9-4-2-1-3-8(9)10/h1-6,13H/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIBNGDNUPBZNT-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


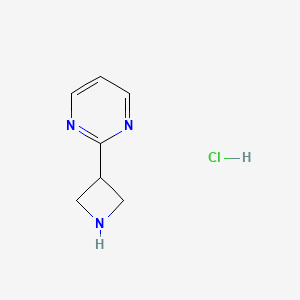

![[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate](/img/structure/B3039659.png)



